Enhanced Boronic Acid pKₐ Lowering Due to Ortho‑Ester‑Assisted B–N Cooperativity
In the target compound, the ortho‑aminomethyl group and the adjacent methyl ester act together to lower the pKₐ of the boronic acid (generated after pinacol hydrolysis) by ~2–3 units relative to an unsubstituted phenylboronic acid (pKₐ ≈ 8.8). For the general class of ortho‑aminomethylphenylboronic acids, the observed pKₐ commonly falls in the range 5.5–6.5, whereas the corresponding para‑aminomethyl isomer (aminomethyl group remote from boron) shows a pKₐ above 8.0 [1]. The additional electron‑withdrawing methyl ester in CAS 1333319-47-3 is expected, by Hammett σₘ and σₚ analysis, to further depress the pKₐ of the generated boronic acid by approximately 0.3–0.5 units compared with the bare ortho‑aminomethylphenylboronic acid (CAS 248274‑04‑6), thereby enhancing the fraction of anionic boronate at physiological or near‑neutral pH [2].
| Evidence Dimension | Boronic acid pKₐ (apparent) in aqueous solution |
|---|---|
| Target Compound Data | Predicted apparent pKₐ (free boronic acid form) ≈ 5.1–5.7 (based on additive contributions of ortho‑aminomethyl and meta‑ester substituents) |
| Comparator Or Baseline | ortho‑Aminomethylphenylboronic acid (free acid of CAS 248274‑04‑6): pKₐ ≈ 5.5–6.5 [1]. para‑Aminomethylphenylboronic acid: pKₐ ≈ 8.2 [1]. Unsubstituted phenylboronic acid: pKₐ = 8.8 [1]. |
| Quantified Difference | ΔpKₐ ≈ −(2.1–3.7) vs. unsubstituted phenylboronic acid; ΔpKₐ ≈ −(0.3–0.8) vs. bare ortho‑aminomethyl congener (CAS 248274‑04‑6). |
| Conditions | Aqueous medium, 25 °C; values for the class taken from potentiometric titration and ¹¹B NMR data summarised in ref [1]; the ester‑induced increment is estimated from standard Hammett substituent constants (σₘ = 0.37 for CO₂Me). |
Why This Matters
A lower boronic acid pKₐ enables sugar‑ and diol‑binding applications at neutral pH without requiring high‑pH buffers that would otherwise promote amine oxidation or ester saponification.
- [1] Sun, X.; James, T. D. et al. The Mechanisms of Boronate Ester Formation and Fluorescent Turn‑On in ortho‑Aminomethylphenylboronic Acids. Nat. Chem. 2019, 11, 768–778. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
